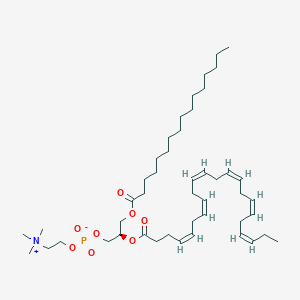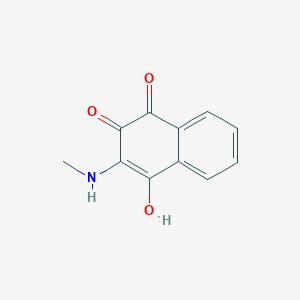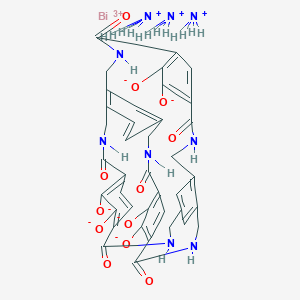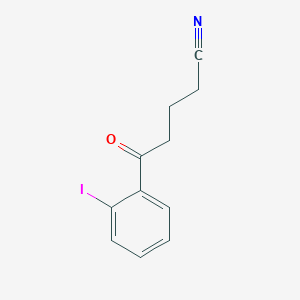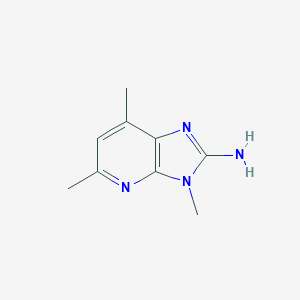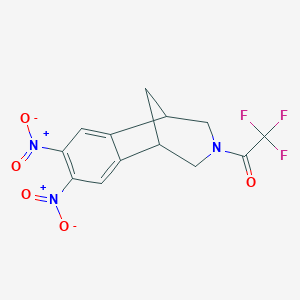
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin (DTFL-CSP) is a modified form of cyclosporin A, which is a well-known immunosuppressant drug used in transplantation and autoimmune diseases. DTFL-CSP has been synthesized to improve the potency and selectivity of cyclosporin A by introducing a photoaffinity label, which allows for the specific labeling of cyclophilin A, the target protein of cyclosporin A.
Mechanism of Action
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin binds specifically to cyclophilin A, a peptidyl-prolyl cis-trans isomerase (PPIase) enzyme that catalyzes the isomerization of proline residues in proteins. Cyclophilin A is involved in various cellular processes, including protein folding, signal transduction, and immune response. Cyclosporin A and N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin inhibit the activity of cyclophilin A by binding to its active site and blocking its catalytic activity. This inhibition leads to the suppression of T-cell activation and the prevention of rejection in transplantation.
Biochemical and Physiological Effects
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been shown to have high potency and selectivity for cyclophilin A, which makes it a valuable tool for studying the function of this protein. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used to identify the binding partners of cyclophilin A and to characterize its role in various cellular processes. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has also been used to study the effects of cyclophilin A inhibition on immune response and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin in lab experiments include its high potency and selectivity for cyclophilin A, which allows for specific labeling and inhibition of this protein. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has also been optimized for high yield and purity, which makes it a reliable tool for scientific research. The limitations of using N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin include its cost and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
For the use of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin include its application in the study of other PPIase enzymes and their binding partners. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin can also be used to study the effects of cyclophilin A inhibition on other cellular processes, such as apoptosis and autophagy. The development of new derivatives of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin with improved potency and selectivity for PPIase enzymes is also a promising direction for future research.
Synthesis Methods
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin is synthesized by introducing a diazotrifluoroethyl group into the lysine residue at position 8 of cyclosporin A. The synthesis involves the protection of the cyclosporin A molecule, followed by the introduction of the diazotrifluoroethyl group using a diazo reagent. The protected molecule is then deprotected to obtain N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin. The synthesis of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been optimized to achieve high yield and purity.
Scientific Research Applications
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used extensively in scientific research to study the mechanism of action of cyclosporin A and its target protein, cyclophilin A. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin allows for the specific labeling of cyclophilin A, which enables the identification of its binding partners and the characterization of its function. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used to study the role of cyclophilin A in various cellular processes, including protein folding, signal transduction, and apoptosis.
properties
CAS RN |
126871-92-9 |
|---|---|
Product Name |
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin |
Molecular Formula |
C74H121F3N14O13 |
Molecular Weight |
1471.8 g/mol |
IUPAC Name |
4-(1-diazo-2,2,2-trifluoroethyl)-N-[4-[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]butyl]benzamide |
InChI |
InChI=1S/C74H121F3N14O13/c1-24-26-29-47(15)61(93)60-67(98)81-51(25-2)68(99)85(17)40-57(92)86(18)53(36-41(3)4)66(97)83-58(45(11)12)72(103)87(19)54(37-42(5)6)65(96)80-48(16)63(94)82-52(30-27-28-35-79-64(95)50-33-31-49(32-34-50)62(84-78)74(75,76)77)69(100)88(20)55(38-43(7)8)70(101)89(21)56(39-44(9)10)71(102)90(22)59(46(13)14)73(104)91(60)23/h24,26,31-34,41-48,51-56,58-61,93H,25,27-30,35-40H2,1-23H3,(H,79,95)(H,80,96)(H,81,98)(H,82,94)(H,83,97)/b26-24+ |
InChI Key |
MANPLRVPFOIJEO-ORNZKKTMSA-N |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
synonyms |
CSDZ N(epsilon)-(diazotrifluoroethyl)benzoyl-Lys(8)-cyclosporin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



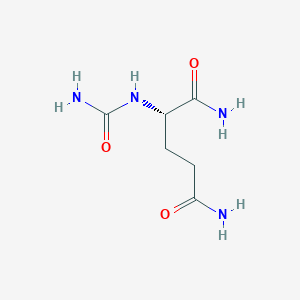
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)


![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
